molecular formula C7H10N2O B1295932 5-Amino-2-methoxy-4-picoline CAS No. 6635-91-2

5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932
CAS No.: 6635-91-2
M. Wt: 138.17 g/mol
InChI Key: PADDNCJJHROILV-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-4-picoline is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of picoline, which is a methyl-substituted pyridine. This compound is characterized by the presence of an amino group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position on the pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxy-4-picoline typically involves the following steps:

    Nitration: The starting material, 2-methoxy-4-picoline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Nitration: Using continuous flow reactors to achieve efficient nitration of 2-methoxy-4-picoline.

    Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step, which ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxy-4-picoline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted picoline derivatives.

Scientific Research Applications

5-Amino-2-methoxy-4-picoline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxy-4-picoline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar structure but lacks the methoxy group.

    2-Amino-5-methylpyridine: Similar structure but with different substitution pattern.

    Picolinic acid: Contains a carboxylic acid group instead of an amino group.

Uniqueness

5-Amino-2-methoxy-4-picoline is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-methoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADDNCJJHROILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287774
Record name 5-Amino-2-methoxy-4-picoline
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-91-2
Record name 6-Methoxy-4-methyl-3-pyridinamine
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Record name NSC 52458
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Record name 6635-91-2
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Record name 5-Amino-2-methoxy-4-picoline
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Record name 6-methoxy-4-methylpyridin-3-amine
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Synthesis routes and methods I

Procedure details

A mixture of stannous chloride dihydrate (41 g) and concentrated hydrochloric acid (40 ml) was added slowly to a solution of 2-methoxy-4-methyl-5-nitropyridine (5.1 g) in acetic acid (40 ml), maintaining the temperature below 35° C. The resulting mixture was stirred at room temperature for 2 hours, and then allowed to stand overnight in the refrigerator. The solid was collected and both solid and supernatant were separately basified with a 20% sodium hydroxide solution. The product was extracted with chloroform, combined, dried (anhydrous magnesium sulfate) and concentrated to give 3.9 g of the title compound as a solid, suitable for use in the next reaction.
[Compound]
Name
stannous chloride dihydrate
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxy-4-methyl-5-nitropyridine 4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine (1.68 g, 10.0 mmol) and 10% palladium on carbon (168 mg) in tetrahydrofuran (10 mL) was stirred under hydrogen atmosphere at room temperature for 6 hr. Catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (1.31 g, 9.49 mmol, 95%) as a pale brown solid.
Name
2-methoxy-4-methyl-5-nitropyridine 4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
168 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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